molecular formula C6H5Cl2NS B6265177 2-amino-3,5-dichlorobenzene-1-thiol CAS No. 152874-01-6

2-amino-3,5-dichlorobenzene-1-thiol

Cat. No.: B6265177
CAS No.: 152874-01-6
M. Wt: 194.1
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Description

2-amino-3,5-dichlorobenzene-1-thiol is an organic compound with the molecular formula C6H5Cl2NS. It is characterized by the presence of amino, dichloro, and thiol functional groups attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,5-dichlorobenzene-1-thiol typically involves the chlorination of 2-amino-1-thiophenol followed by purification processes. One common method includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-3,5-dichlorobenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-3,5-dichlorobenzene-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3,5-dichlorobenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino and dichloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,6-dichlorobenzene-1-thiol
  • 2-amino-3,5-dibromobenzene-1-thiol
  • 2-amino-3,5-difluorobenzene-1-thiol

Uniqueness

2-amino-3,5-dichlorobenzene-1-thiol is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs .

Properties

CAS No.

152874-01-6

Molecular Formula

C6H5Cl2NS

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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